Chrysophanol

描述

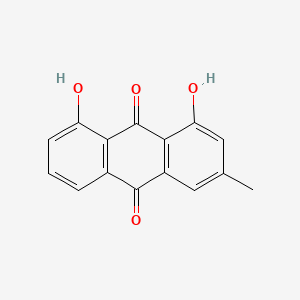

Chrysophanol, also known as chrysophanic acid, is a naturally occurring anthraquinone derivative. It is commonly found in various plants, fungi, and lichens. The compound is characterized by its bright yellow color and has been used traditionally in Chinese medicine for its therapeutic properties. Its chemical formula is C({15})H({10})O(_{4}), and it is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects .

准备方法

合成路线和反应条件

大黄素可以通过几种化学路线合成。一种常见的方法是用氧化剂(如高锰酸钾或过氧化氢)氧化另一种蒽醌衍生物——番泻苷。 反应通常在酸性或碱性条件下进行,具体取决于所使用的氧化剂 .

工业生产方法

大黄素的工业生产通常涉及从天然来源中提取,例如大黄属植物(大黄)的根或决明属植物的树皮。 提取过程包括溶剂提取、过滤和通过结晶或色谱法纯化等步骤 .

化学反应分析

反应类型

大黄素会发生各种化学反应,包括:

氧化: 大黄素可以用强氧化剂氧化成大黄酚(1,8-二羟基蒽醌)。

还原: 大黄素的还原可以生成二氢衍生物,这些衍生物不太常见,但已因其独特的特性而被研究。

常见试剂和条件

氧化: 高锰酸钾、过氧化氢和硝酸是常用的氧化剂。

还原: 硼氢化钠和氢化锂铝是典型的还原剂。

取代: 卤素、硝化剂和磺化剂用于亲电取代反应.

主要形成的产物

氧化: 大黄酚(1,8-二羟基蒽醌)

还原: 大黄素的二氢衍生物

取代: 大黄素的卤代、硝化和磺化衍生物.

科学研究应用

Chrysophanol is an anthraquinone with therapeutic potential and ecological importance, found in both bacteria and eukaryotes . Traditional Chinese and Korean medicine has long recognized its health benefits, spurring research into its properties . Studies confirm that this compound has anticancer, antiviral, antidiabetic, anti-inflammatory, antiprotozoal, hypolipidemic, hepatoprotective, neuroprotective, antiulcer, and anti-obesity effects .

Pharmacological Properties

This compound has a wide range of pharmacological effects, including anticancer, antioxidant, neuroprotective, antibacterial, and antiviral properties, and it can regulate blood lipids . Research indicates that this compound has potential anti-inflammatory, anti-cardiovascular disease, and anticancer activities by regulating signaling pathway transduction . It can be used in the treatment of many diseases .

- Anticancer Activity Scientific investigations have confirmed the anticancer properties of this compound . Specifically, it may be involved in EGFR tyrosine kinase inhibitor resistance .

- Anti-inflammatory Effects this compound has demonstrated anti-inflammatory effects . Enrichment analysis reveals its potential involvement in inflammation regulation .

- Organ Protective Qualities this compound exhibits hepatoprotective and neuroprotective qualities . Pre-treatment with this compound can relieve cisplatin-induced nephrotoxicity, improving kidney function and morphology .

- Antimicrobial Properties Research indicates that this compound has antibacterial and antiviral properties .

- Other potential benefits this compound has demonstrated antidiabetic, antiprotozoal, hypolipidemic, antiulcer, and anti-obesity effects .

Biosynthesis and Sources

This compound is a unique anthraquinone produced via the polymalonate pathway in fungi and via shikimate and polymalonate pathways in plants . The folding pattern of the octaketide chain during biosynthesis varies depending on the organism, with an "F" pattern in fungi, insects, and plants, and an "S" pattern in bacteria . It can be extracted from various herbs, such as Rheum palmatum L, Polygonum multiflorum, and Cassia obtusifolia . It has also been identified in culture fluids of fungi as an anthraquinone derivative .

Further Research

Further investigations are needed to determine the pharmacokinetics and toxicity of this compound for its potential use as a drug . More studies are required to determine the apoptotic mechanism of this compound in cancer cells and clarify the exact differences in the regulation of multiple molecular signaling pathways . Future research should explore how the concentration of this compound affects pharmacological effects and toxicity, as well as the mechanism of synergy between this compound and other drugs .

Natural Compounds as Antiviral Agents

作用机制

大黄素通过多个分子靶点和途径发挥其作用:

抗炎: 通过调节NF-κB和MAPK等信号通路,抑制促炎细胞因子和介质的产生。

抗氧化: 清除自由基并增强抗氧化酶的活性。

相似化合物的比较

大黄素经常与其他蒽醌衍生物进行比较,如番泻苷、芦荟大黄素和大黄酸。尽管这些化合物具有相似的结构和生物活性,但大黄素在其特定的分子靶点和某些应用中的效力方面是独一无二的。

番泻苷: 具有类似的抗炎和抗癌特性,但在其特定的分子靶点方面有所不同。

芦荟大黄素: 以其泻药作用和抗癌特性而闻名,但在抗炎活性方面效力较低。

大黄酸: 主要研究其抗炎和肾脏保护作用.

大黄素因其广泛的生物活性及其在各种疾病中的潜在治疗应用而脱颖而出。

生物活性

Chrysophanol, a natural anthraquinone, has garnered significant attention in the scientific community due to its diverse biological activities. This article explores its effects on various health conditions, including cancer, inflammation, diabetes, and more, supported by recent research findings and data.

Overview of Biological Activities

This compound exhibits several therapeutic properties:

- Anticancer : Inhibits cancer cell proliferation and induces apoptosis.

- Anti-inflammatory : Reduces inflammation markers in various models.

- Antidiabetic : Improves insulin sensitivity and glucose metabolism.

- Neuroprotective : Offers protection against neurodegenerative conditions.

- Hepatoprotective : Shields the liver from toxic damage.

- Antiviral and Antifungal : Exhibits activity against various pathogens.

This compound's biological effects are mediated through multiple pathways:

- NF-κB Signaling Pathway :

- Cell Cycle Regulation :

- Oxidative Stress Reduction :

Anticancer Properties

A study demonstrated that this compound significantly increased apoptosis rates in breast cancer cells treated with paclitaxel. The treatment upregulated cleaved caspase 3 and PARP levels while downregulating total caspase levels, highlighting its potential as a chemosensitizer .

Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced acute lung injury, this compound reduced inflammatory markers such as myeloperoxidase (MPO) and MDA. It also improved the wet-to-dry weight ratio of lung tissues, indicating reduced pulmonary edema .

Antidiabetic Activity

Research indicates that this compound enhances glucose uptake in insulin-resistant cells, suggesting its potential as an antidiabetic agent. This effect is attributed to its ability to modulate key metabolic pathways involved in glucose homeostasis .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound based on recent studies:

常见问题

Basic Research Questions

Q. What methodologies are recommended for optimizing chrysophanol extraction from natural sources, and how do experimental variables influence yield?

- Methodological Answer : Microwave-assisted extraction (MAE) with ethanol as a solvent is a widely validated method. Key parameters include ethanol concentration (50–100%), microwave temperature (40–80°C), and power (400–800 W). A Box-Behnken design (BBD) is optimal for modeling interactions between variables, with triplicate runs to ensure reproducibility. For example, a 2.54% yield was achieved using 70% ethanol at 60°C and 600 W .

- Data Analysis : Response surface methodology (RSM) quantifies variable impacts, and UV spectrophotometry (515 nm) with magnesium acetate-ethanol stabilization ensures accurate quantification .

Q. How can researchers validate the purity and structural integrity of isolated this compound?

- Methodological Answer : LC-MS analysis confirms molecular structure (e.g., m/z 254.2 for this compound). Triple technical replicates via HPLC with reference standards (e.g., NICPBP-certified this compound, purity >98%) reduce error rates. Crystalline violet staining and SEM further validate bioactivity in downstream assays .

Q. What in vitro assays are suitable for preliminary assessment of this compound’s antimicrobial or anticancer properties?

- Methodological Answer :

- Antimicrobial : Crystal violet staining quantifies biofilm inhibition (e.g., Streptococcus suis biofilm reduction at 1.98 mg/mL MIC). SEM visualizes biofilm structural disruption .

- Anticancer : Annexin V/FITC flow cytometry assays measure apoptosis rates (e.g., 20 nM this compound increased apoptosis in HCT-116 cells). Western blotting for cleaved caspase-3/PARP confirms apoptotic pathways .

Advanced Research Questions

Q. How do transcriptomic approaches elucidate this compound’s synergistic mechanisms with other compounds (e.g., physcion) in disease models?

- Methodological Answer : RNA-seq (e.g., 17.6 Gb data per sample) identifies differentially expressed genes (DEGs) in treated vs. control groups. For cucumber powdery mildew, this compound-physcion synergy upregulated 12,293 annotated genes linked to defense responses. Functional enrichment analysis (GO/KEGG) pinpoints pathways like ROS scavenging .

- Data Contradictions : Cross-validate RNA-seq findings with qRT-PCR for high-confidence DEGs to address false positives .

Q. What experimental designs address variability in this compound’s apoptotic effects across cancer cell lines?

- Methodological Answer :

- Cell Line Selection : Compare P53-expressing (e.g., HCT-116) vs. P53-null lines to isolate this compound’s ROS-mediated apoptosis mechanism .

- Dose Optimization : Use gradient concentrations (e.g., 10–50 nM) with 24–48 h exposure to establish time-dependent cytotoxicity thresholds .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare extraction protocols (e.g., MAE vs. Soxhlet) and purity thresholds (>95% vs. crude extracts) to identify confounding factors .

- Reproducibility Checks : Replicate key experiments (e.g., biofilm inhibition assays) under standardized conditions (pH, temperature) and report raw data with error margins .

Q. Methodological Best Practices

Q. What statistical frameworks are critical for analyzing this compound’s dose-response relationships?

- Answer : Nonlinear regression models (e.g., log-logistic curves) calculate IC50 values. For synergistic studies, Chou-Talalay combination indices (CI <1 indicates synergy) are recommended .

Q. How should researchers design experiments to investigate this compound’s dual roles in pro-apoptotic and anti-inflammatory pathways?

- Answer :

属性

IUPAC Name |

1,8-dihydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c1-7-5-9-13(11(17)6-7)15(19)12-8(14(9)18)3-2-4-10(12)16/h2-6,16-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGUBLBATBMXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Record name | CHRYSOPHANIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024832 | |

| Record name | Chrysophanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chrysophanic acid appears as golden yellow plates or brown powder. Melting point 196 °C. Slightly soluble in water. Pale yellow aqueous solutions turn red on addition of alkali. Solutions in concentrated sulfuric acid are red. (NTP, 1992), Solid | |

| Record name | CHRYSOPHANIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chrysophanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes | |

| Record name | Chrysophanic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Practically insoluble in water, Very soluble in benzene, acetic acid, Slightly soluble in cold, freely in boiling alcohol; soluble in benzene, chloroform, ether, glacial acetic acid, acetone, solutions of alkali hydrides, and in hot solutions of alkali carbonates; very slightly soluble in petroleum ether | |

| Record name | CHRYSOPHANIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chrysophanic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.92 g/cm cu at 25 °C | |

| Record name | Chrysophanic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow hexagonal or monoclinic needles, Crystalline; dark yellow | |

CAS No. |

481-74-3 | |

| Record name | CHRYSOPHANIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chrysophanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysophanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysophanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chrysophanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dihydroxy-3-methylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHRYSOPHANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1ST8V8RR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chrysophanic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chrysophanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

385 °F (sublimes) (NTP, 1992), 196 °C, 200 - 201 °C | |

| Record name | CHRYSOPHANIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chrysophanic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chrysophanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。